Tosufloxacin Tosylate

Description

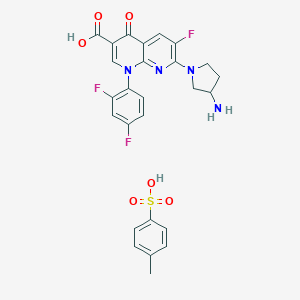

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSQVOKOWWIUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F3N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-36-6 (Parent) | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8047842 | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-94-6, 115964-29-9 | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin tosilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin toluenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of Tosufloxacin Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tosufloxacin tosylate, a synthetic fluoroquinolone antibacterial agent. The information presented herein is intended to support research, development, and formulation activities by providing key data and experimental insights into the physicochemical properties of this active pharmaceutical ingredient (API).

Executive Summary

This compound is a broad-spectrum antibiotic effective against a variety of infections. However, its therapeutic efficacy can be influenced by its physicochemical properties, particularly its solubility and stability. This guide summarizes the available data on the solubility of this compound in various media and its stability under different stress conditions. Key findings indicate that this compound exhibits limited aqueous solubility, which can be significantly enhanced through complexation with cyclodextrins. While generally stable, the compound is susceptible to degradation under certain forced conditions, highlighting the need for careful formulation and storage considerations.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its dissolution rate and subsequent bioavailability. This compound is characterized as being slightly soluble in solvents such as dimethyl sulfoxide (DMSO) and methanol[1].

Aqueous and pH-Dependent Solubility

The aqueous solubility of this compound is a key parameter for oral dosage form development. Studies have shown that its solubility is influenced by the pH of the medium.

Table 1: Solubility Data for this compound

| Solvent/Medium | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Water (as inclusion complex with HP-β-CD) | Significantly increased | [2] |

Enhancement of Solubility

Given its limited aqueous solubility, strategies to enhance the dissolution of this compound are of significant interest. One effective approach is the formation of inclusion complexes with cyclodextrins.

Research has demonstrated that the formation of an inclusion complex between this compound and HP-β-CD can markedly increase its water solubility and dissolution rate[2]. This enhancement is attributed to the encapsulation of the lipophilic drug molecule within the cyclodextrin cavity, thereby improving its interaction with aqueous media. In vitro dissolution studies have shown a significantly higher cumulative release of this compound from the inclusion complex compared to the pure drug or a physical mixture[2].

Stability Profile

Understanding the stability of this compound under various environmental conditions is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies involve subjecting the drug substance to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Photostability

Photostability testing is essential to determine if a drug substance is susceptible to degradation upon exposure to light. Studies have indicated that this compound, particularly when formulated as an inclusion complex with HP-β-CD, exhibits enhanced stability under natural light irradiation compared to the free drug[2].

Experimental Protocol for Photostability Testing (General Approach based on ICH Q1B):

A general protocol for assessing the photostability of a solid drug substance like this compound, in line with ICH Q1B guidelines, is outlined below[3][4].

Caption: Workflow for Solid-State Photostability Testing of this compound.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and degradation pathways of a drug substance. These studies involve exposing the drug to more severe conditions than those used for accelerated stability testing. While specific quantitative data for this compound is not extensively available in the public domain, a general approach based on ICH guidelines can be outlined.

Table 2: Summary of Forced Degradation Conditions (General Protocol)

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux at elevated temperature (e.g., 60-80°C) for a specified duration. |

| Alkaline Hydrolysis | 0.1 M - 1 M NaOH, reflux at elevated temperature (e.g., 60-80°C) for a specified duration. |

| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature or slightly elevated temperature for a specified duration. |

| Thermal Degradation | Dry heat at a temperature below the melting point (e.g., 60-80°C) for a specified duration. |

Experimental Protocol for Forced Degradation Studies (General Approach):

The following workflow illustrates a typical procedure for conducting forced degradation studies on this compound.

Caption: General Workflow for Forced Degradation Studies of this compound.

Analytical Methodologies

The development and validation of a stability-indicating analytical method are paramount for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

A stability-indicating HPLC method should be able to separate the intact drug from its degradation products and any process-related impurities. The method validation should be performed according to ICH Q2(R1) guidelines and typically includes the evaluation of specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion

This technical guide has summarized the key aspects of the solubility and stability of this compound. The limited aqueous solubility can be effectively addressed by forming an inclusion complex with HP-β-CD, which also appears to enhance its photostability. While detailed public data on forced degradation is scarce, the provided general protocols offer a framework for conducting such studies. A validated stability-indicating HPLC method is essential for accurately monitoring the stability of this compound in various formulations and under different storage conditions. Further research into the specific degradation pathways and kinetics would be beneficial for the development of robust and stable dosage forms of this important antibiotic.

References

The Pharmacokinetic and Metabolic Profile of Tosufloxacin Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tosufloxacin tosylate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and metabolic profile, which governs the concentration and duration of the drug at the site of infection. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes. The primary mechanism of action for tosufloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies, primarily in healthy adult subjects. The key parameters are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Adults

| Dose | Cmax (μg/mL) | Tmax (h) | t1/2 (h) | AUC (μg·h/mL) | Reference |

| 100 mg (granule) | 0.54 | 2.4 - 2.6 | 6.3 - 6.5 | 4.84 | [4] |

| 150 mg (tablet) | 0.54 | ~2 | 4.85 | Not Reported | [5] |

| 200 mg (granule) | 1.06 | 2.4 - 2.6 | 6.3 - 6.5 | 9.99 | [4] |

| 300 mg (tablet) | 1.06 | ~2 | 4.44 | Not Reported | [5] |

| 300 mg (granule) | 1.35 | 2.4 - 2.6 | 6.3 - 6.5 | 12.69 | [4] |

| 300 mg (tablet) | 0.53 ± 0.09 | 0.89 ± 0.19 | 5.17 ± 1.96 | 1.75 ± 0.67 (AUC0-24) | [6] |

Table 2: Pharmacokinetics of this compound (Reference Tablet) in Healthy Chinese Volunteers

| Parameter | Value |

| Dose | 300 mg |

| Cmax | 0.51 ± 0.09 μg/mL |

| Tmax | 0.86 ± 0.20 h |

| t1/2 | 5.13 ± 2.10 h |

| AUC0-24h | 1.76 ± 0.66 μg·h·mL⁻¹ |

| AUC0→∞ | 1.98 ± 0.76 μg·h·mL⁻¹ |

These data indicate that tosufloxacin is readily absorbed after oral administration, with peak plasma concentrations achieved within approximately 1 to 3 hours. The elimination half-life is in the range of 4 to 6.5 hours, suggesting that a twice-daily dosing regimen is appropriate. The increase in Cmax and AUC with increasing doses suggests dose-proportional pharmacokinetics.[4]

Absorption

This compound is administered orally.[6] Following administration, it is absorbed from the gastrointestinal tract.

Distribution

Tosufloxacin exhibits good distribution in various body tissues and fluids.[7] The protein binding of tosufloxacin in human serum has been reported to be approximately 60%.

Metabolism

Current evidence suggests that tosufloxacin is not extensively metabolized in humans.[5] The primary route of elimination is through excretion of the unchanged drug. While in vitro studies using human liver microsomes are a common method to investigate the metabolic pathways of drugs, specific data on the cytochrome P450 enzymes involved in the minor metabolism of tosufloxacin are not extensively detailed in the available literature.

Excretion

Tosufloxacin is eliminated from the body through both renal and biliary pathways.

-

Renal Excretion : A significant portion of the administered dose is excreted unchanged in the urine. Following a single oral dose of 100 mg, 200 mg, and 300 mg of the granule formulation, the 24-hour urinary excretion rates were found to be 49.7%, 43.1%, and 38.9%, respectively.[4]

-

Biliary Excretion : Tosufloxacin is also excreted in the bile. In a study involving healthy volunteers, bile concentrations of tosufloxacin were found to be 15 to 34 times higher than serum levels, indicating significant biliary excretion.[8]

Special Populations

Renal Impairment

The pharmacokinetics of tosufloxacin are altered in patients with renal impairment.[9] Reduced renal function leads to decreased clearance and consequently higher blood concentrations of the drug.[7] Therefore, dose adjustments may be necessary for patients with severe renal insufficiency to avoid potential toxicity.[10] Tosufloxacin is not efficiently removed by hemodialysis, with less than 10% of the drug recovered in the dialysate after a 5-hour session.[5][7]

Pediatric and Geriatric Populations

Pharmacokinetic studies in pediatric populations have been conducted to establish appropriate dosing regimens.[11] In elderly patients, age-related declines in renal and hepatic function can potentially alter the pharmacokinetic profile of drugs like tosufloxacin, although specific detailed studies on tosufloxacin in this population are limited.[12][13]

Experimental Protocols

The following sections outline the general methodologies employed in the pharmacokinetic and metabolism studies of this compound.

Human Pharmacokinetic Study Design

A typical human pharmacokinetic study for this compound follows a randomized, single- or multiple-dose, crossover, or parallel-group design.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of tosufloxacin in biological matrices like plasma and urine is typically determined using a validated HPLC method.

-

Sample Preparation : Protein precipitation is a common method for plasma sample preparation. This involves adding a precipitating agent (e.g., methanol or acetonitrile) to the plasma sample to denature and remove proteins, followed by centrifugation to separate the supernatant containing the drug.

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used for elution.

-

Detection : UV detection at a specific wavelength (e.g., 295 nm) is employed to quantify the drug.

-

-

Quantification : The concentration of tosufloxacin in the samples is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the drug.

In Vitro Metabolism Study using Human Liver Microsomes

To investigate the metabolic stability and potential metabolic pathways of a drug, in vitro studies using human liver microsomes are conducted.

In Vitro Protein Binding Assay

Equilibrium dialysis is a common method to determine the extent of drug binding to plasma proteins.

-

Method : A semi-permeable membrane separates a chamber containing the drug in a buffer from a chamber containing plasma. The system is allowed to reach equilibrium.

-

Analysis : The concentration of the drug in both chambers is measured. The difference in concentration is used to calculate the percentage of the drug bound to plasma proteins.

Logical Relationships in Tosufloxacin ADME

The following diagram illustrates the overall process of tosufloxacin absorption, distribution, metabolism, and excretion in the body.

Conclusion

This compound exhibits a favorable pharmacokinetic profile characterized by good oral absorption, wide tissue distribution, and elimination primarily through renal and biliary excretion of the unchanged drug. Its metabolism in humans is limited. Understanding these pharmacokinetic properties is crucial for optimizing dosing strategies to ensure therapeutic efficacy while minimizing the risk of adverse effects, particularly in special populations such as patients with renal impairment. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of the pharmacokinetic and metabolic profiles of this compound and other novel antimicrobial agents.

References

- 1. Tosufloxacin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 4. Pharmacokinetics and safety of oral tosufloxacin granule preparation in healthy adult subjects - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. Bioequivalence of this compound tablets in healthy Chinese volunteers [manu41.magtech.com.cn]

- 7. Evidence of Tosufloxacin Deposition in the Kidneys of a Patient Presenting with Crystal Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Biliary excretion and clinical efficacy of T-3262 (tosufloxacin tosilate) administered in the treatment of cholecystitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and safety assessment of tosufloxacin tosilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | An insight into pharmacokinetics and dose optimization of antimicrobials agents in elderly patients [frontiersin.org]

- 13. mdpi.com [mdpi.com]

tosufloxacin tosylate in vitro antibacterial spectrum

An In-depth Technical Guide on the In Vitro Antibacterial Spectrum of Tosufloxacin Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of pathogenic bacteria.[1][2][3] As a third-generation quinolone, it is recognized for its potent bactericidal action and is utilized in the treatment of various infections, including those of the respiratory and urinary tracts.[4][5] This document provides a comprehensive overview of its in vitro antibacterial spectrum, detailing its mechanism of action, quantitative susceptibility data, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

The primary antibacterial effect of this compound is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4][6]

-

Topoisomerase IV: This enzyme plays a crucial role in the separation of interlinked daughter DNA molecules following replication.[4][6]

By binding to the enzyme-DNA complex, tosufloxacin stabilizes transient breaks in the DNA strands, preventing their re-ligation.[6] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[4] This dual-targeting mechanism contributes to its broad-spectrum activity and potency.[4]

In Vitro Antibacterial Spectrum

The in vitro activity of tosufloxacin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 (the concentration required to inhibit 90% of isolates) for tosufloxacin against a variety of clinically relevant bacteria.

Gram-Positive Bacteria

Tosufloxacin demonstrates significant potency against a range of Gram-positive organisms, including penicillin-resistant strains of Streptococcus pneumoniae.

| Organism | MIC | Reference(s) |

| Streptococcus pneumoniae (PSSP)¹ | 0.25 | [7][8] |

| Streptococcus pneumoniae (PISP)² | 0.25 | [7][8] |

| Streptococcus pneumoniae (PRSP)³ | 0.25 | [7][8] |

| Staphylococcus aureus | 0.05 - 0.063 | [1][9] |

| Staphylococcus epidermidis | 0.05 - 1.56 | [1][2] |

| Streptococci (various species) | 0.05 - 1.0 | [1][] |

| Enterococci | 0.05 - 1.56 | [1][2] |

| ¹PSSP: Penicillin-Susceptible S. pneumoniae | ||

| ²PISP: Penicillin-Intermediate S. pneumoniae | ||

| ³PRSP: Penicillin-Resistant S. pneumoniae |

Gram-Negative Bacteria

The drug is highly active against many Gram-negative pathogens, including common causes of respiratory and genital tract infections.

| Organism | MIC | Reference(s) |

| Haemophilus influenzae (incl. BLNAR)⁴ | 0.0078 - 0.032 | [7][8][9] |

| Moraxella catarrhalis | 0.0156 | [7][8] |

| Neisseria gonorrhoeae | 0.008 | [11][12] |

| Escherichia coli | ≤0.016 | [9] |

| Pseudomonas aeruginosa (standard) | 2.0 | [9] |

| Pseudomonas aeruginosa (resistant) | >16.0 | [9] |

| Pseudomonas cepacia | 8.0 | [9] |

| ⁴BLNAR: β-lactamase-negative ampicillin-resistant |

Anaerobic Bacteria and Other Pathogens

Tosufloxacin's spectrum extends to anaerobic bacteria and atypical pathogens like Chlamydia.

| Organism | MIC | Reference(s) |

| Bacteroides fragilis | 1.56 | [1][2] |

| Clostridium difficile | 3.13 | [1][2] |

| Clostridium perfringens | 0.20 | [1][2] |

| Chlamydia trachomatis | 0.25 | [11][12] |

Experimental Protocols for Susceptibility Testing

The determination of in vitro antibacterial activity is performed according to standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15] These protocols ensure reproducibility and accuracy of results.

Broth Microdilution Method

This is a common technique used to determine the MIC of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antimicrobial Dilution: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of tosufloxacin that completely inhibits visible growth.

Agar Dilution Method

This method is often used for fastidious organisms or when testing multiple isolates.[11][12][16]

-

Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of tosufloxacin are prepared. A control plate with no antibiotic is also made.

-

Inoculum Preparation: Bacterial suspensions are prepared and standardized as in the broth microdilution method.

-

Inoculation: A standardized volume of each bacterial suspension is spot-inoculated onto the surface of each agar plate using a multipoint inoculator.

-

Incubation: Plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific organism being tested.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of a single colony or a faint haze.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. What is Tosufloxacin Tosilate Hydrate used for? [synapse.patsnap.com]

- 5. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 6. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 7. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of tosufloxacin (A-61827; T-3262) against selected genital pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 14. iacld.com [iacld.com]

- 15. goums.ac.ir [goums.ac.ir]

- 16. In vitro activity of tosufloxacin against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Tosufloxacin Tosylate: A Technical Guide to its Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of tosufloxacin tosylate, a fluoroquinolone antibiotic, with a specific focus on its efficacy against clinically relevant gram-positive bacteria. This document details its mechanism of action, presents quantitative in vitro susceptibility data, and outlines the standard experimental protocols used to determine its potency.

Mechanism of Action

This compound exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] In gram-positive bacteria, topoisomerase IV is often the primary target, while DNA gyrase is the main target in gram-negative bacteria.[3] Tosufloxacin, like other fluoroquinolones, inserts itself into the enzyme-DNA complex.[1] This action stabilizes the transient double-strand breaks created by these enzymes during DNA replication and separation, preventing the re-ligation of the DNA strands.[1] The accumulation of these unrepaired breaks triggers a cascade of lethal events within the bacterial cell, ultimately leading to cell death.[1]

Caption: Mechanism of tosufloxacin action in gram-positive bacteria.

In Vitro Activity

Tosufloxacin demonstrates potent in vitro activity against a wide spectrum of gram-positive pathogens, including strains resistant to other classes of antibiotics. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism.

Activity against Staphylococci

Tosufloxacin is highly active against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |

| Staphylococcus aureus | 0.063 | 0.063 - 0.12 | 0.016 - 0.25 | [4][5][6] |

| Staphylococcus epidermidis | - | 0.05 - 1.56 | - | [7] |

Activity against Streptococci

The drug exhibits excellent potency against various streptococcal species, including Streptococcus pneumoniae, regardless of their susceptibility to penicillin.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |

| Streptococcus pneumoniae (all phenotypes) | - | 0.25 - 0.5 | 0.06 - 1.0 | [4][6][8][9] |

| Penicillin-Susceptible S. pneumoniae (PSSP) | - | 0.25 | - | [9] |

| Penicillin-Intermediate S. pneumoniae (PISP) | - | 0.25 | - | [9] |

| Penicillin-Resistant S. pneumoniae (PRSP) | - | 0.25 | - | [9] |

| Other Streptococci | - | 0.05 - 1.56 | 0.06 - 1.0 | [4][7] |

Activity against Enterococci

Tosufloxacin shows moderate activity against enterococcal species.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |

| Enterococcus spp. | - | 0.05 - 1.56 | 0.12 - 4.0 | [4][7] |

Activity against Gram-Positive Anaerobes

Tosufloxacin is reported to be one of the most active quinolones against anaerobic organisms, including gram-positive species.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Citations |

| Peptostreptococcus asaccharolyticus | - | 0.39 | - | [10] |

| Clostridium difficile | - | 3.13 | - | [7] |

| Clostridium perfringens | - | 0.20 | - | [7] |

Experimental Protocols

The following sections detail the standard methodologies for evaluating the antibacterial efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.[11][12]

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.[14] Several colonies are then suspended in a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated plate is incubated at 35 ± 1°C for 18-24 hours under aerobic conditions.[14]

-

MIC Reading: Following incubation, the plate is examined for visible bacterial growth. The MIC is recorded as the lowest concentration of tosufloxacin that completely inhibits visible growth.[13][14] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included for quality assurance.

Caption: Workflow for the broth microdilution MIC assay.

Time-Kill Curve Analysis

Time-kill assays provide data on the pharmacodynamic properties of an antibiotic, demonstrating the rate and extent of its bactericidal activity over time.[15]

Methodology:

-

Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., CAMHB) to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Antibiotic Exposure: Tosufloxacin is added to separate flasks of the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control flask with no antibiotic is included.

-

Sampling and Plating: The flasks are incubated at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask.[16]

-

Viable Count Determination: The withdrawn samples are serially diluted, and a known volume is plated onto antibiotic-free agar. The plates are incubated for 18-24 hours, after which colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[17]

Caption: Workflow for a time-kill curve experiment.

Conclusion

This compound demonstrates potent and broad-spectrum bactericidal activity against a wide range of gram-positive bacteria, including clinically challenging pathogens like MRSA and penicillin-resistant S. pneumoniae. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, results in effective and rapid cell death. The quantitative data and standardized protocols presented in this guide underscore its significant potential and provide a foundational framework for further research and development in the context of treating gram-positive infections.

References

- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in-vitro activity of tosufloxacin, a new fluorinated quinolone, compared with that of ciprofloxacin and temafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In-vitro activity of tosufloxacin, a new quinolone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [Alteration of antibacterial activity of tosufloxacin and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 10. karger.com [karger.com]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. page-meeting.org [page-meeting.org]

- 17. Pharmacodynamic evaluation of tosufloxacin against Streptococcus pneumoniae in an in vitro model simulating serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Activity of Tosufloxacin Tosylate Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tosufloxacin, a fluoroquinolone antibiotic, demonstrates potent in vitro activity against a broad spectrum of gram-negative bacteria. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and the standardized methodologies used to evaluate its antibacterial properties. Detailed quantitative data on the susceptibility of various gram-negative pathogens are presented, alongside explicit experimental protocols for antimicrobial susceptibility testing. Furthermore, this guide includes visualizations of the key molecular pathways and experimental workflows to facilitate a deeper understanding of tosufloxacin's antibacterial profile.

Introduction

Tosufloxacin is a synthetic fluoroquinolone that exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1] Its broad spectrum of activity encompasses a wide range of clinically significant gram-negative bacteria, making it a subject of interest in the development of new anti-infective therapies. This document serves as a technical resource for researchers and professionals in the field of drug development, offering in-depth information on the in vitro activity of tosufloxacin against this important class of pathogens.

Quantitative In Vitro Activity of Tosufloxacin

The in vitro potency of tosufloxacin against gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50, MIC90, and MIC ranges of tosufloxacin against various gram-negative clinical isolates.

Table 1: In Vitro Activity of Tosufloxacin Against Enterobacteriaceae

| Organism (No. of Isolates) | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Escherichia coli (50) | ≤0.06 - 16 | ≤0.06 | 0.12 |

| Klebsiella pneumoniae | - | - | - |

| Enterobacter cloacae | - | - | - |

| Proteus mirabilis | - | - | - |

| Serratia marcescens | - | - | - |

Data extracted from a study on clinical isolates from 2003-2004.[2]

Table 2: In Vitro Activity of Tosufloxacin Against Other Clinically Relevant Gram-Negative Bacteria

| Organism | MIC90 (μg/mL) |

| Pseudomonas aeruginosa | 1.0 |

| Haemophilus influenzae (β-lactamase-negative ampicillin-susceptible/resistant) | 0.0078 |

| Moraxella catarrhalis | 0.0156 |

Data for P. aeruginosa from a comparative study.[3] Data for H. influenzae and M. catarrhalis from a study on pediatric clinical isolates.[4]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action of tosufloxacin against gram-negative bacteria involves the dual inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: In gram-negative bacteria, DNA gyrase is the primary target of many fluoroquinolones.[5] This enzyme, composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the DNA, a process vital for the initiation of DNA replication.[6]

-

Topoisomerase IV: This enzyme, a heterotetramer of two ParC and two ParE subunits, is primarily responsible for the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[7]

Tosufloxacin binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[6] The accumulation of these unrepaired breaks leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.

Figure 1. Mechanism of action of tosufloxacin in gram-negative bacteria.

Experimental Protocols: Broth Microdilution for MIC Determination

The in vitro activity of tosufloxacin is determined using standardized methods, with the broth microdilution method being a widely accepted technique as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials

-

Tosufloxacin tosylate analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

Preparation of Tosufloxacin Stock Solution

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer as recommended by the manufacturer) at a concentration of 1000 µg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

-

Store the stock solution at -20°C or as recommended.

Broth Microdilution Procedure

-

Prepare Serial Dilutions:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the tosufloxacin stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This will result in a range of tosufloxacin concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the gram-negative bacterium to be tested.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (except for a sterility control well) with 50 µL of the diluted bacterial suspension.

-

Include a growth control well containing only the bacterial inoculum in CAMHB without any antibiotic.

-

Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Interpretation of Results:

-

Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of tosufloxacin at which there is no visible growth.

-

Figure 2. Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound exhibits significant in vitro activity against a variety of clinically relevant gram-negative bacteria. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The standardized broth microdilution method offers a reliable and reproducible means of quantifying its potency. The data and protocols presented in this guide are intended to support further research and development efforts in the field of antimicrobial chemotherapy.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemotherapy.or.jp [chemotherapy.or.jp]

- 3. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of gyrA and parC mutations in ciprofloxacin-resistant Pseudomonas aeruginosa isolates from Tehran hospitals in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. researchgate.net [researchgate.net]

- 10. goldbio.com [goldbio.com]

A Comprehensive Technical Guide on Tosufloxacin Tosylate for Respiratory Tract Infection Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tosufloxacin tosylate, a fluoroquinolone antibiotic, with a specific focus on its application in respiratory tract infection research. It covers its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and established experimental protocols.

Core Mechanism of Action

This compound is a broad-spectrum antibiotic that exhibits potent bactericidal activity by targeting essential bacterial enzymes.[1][2] Its primary mechanism involves the inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a necessary step for the initiation of DNA replication and transcription.[1][3] Topoisomerase IV is essential for the separation of interlinked daughter chromosomes after replication.[1][3] By inhibiting these enzymes, tosufloxacin traps them on the DNA, leading to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[3]

Caption: Mechanism of action of Tosufloxacin targeting bacterial DNA gyrase and topoisomerase IV.

In Vitro Efficacy Against Respiratory Pathogens

Tosufloxacin has demonstrated potent in vitro activity against a wide range of common respiratory pathogens, including strains resistant to other classes of antibiotics.

Key Pathogens:

-

Streptococcus pneumoniae : Tosufloxacin is highly active against S. pneumoniae, including penicillin-susceptible, intermediate, and resistant strains (PSSP, PISP, and PRSP).[4][5][6]

-

Haemophilus influenzae : It is the most active compound against H. influenzae when compared to other quinolones and beta-lactams, including ampicillin-resistant (BLNAR) strains.[4][7]

-

Moraxella catarrhalis : It shows potent activity against M. catarrhalis, including β-lactamase producing strains.[4][5][7]

Furthermore, studies have shown that tosufloxacin has a bactericidal effect on H. influenzae that has been internalized into human cells and is also effective against biofilm-forming non-typeable H. influenzae (NTHi).[8][9][10]

Table 1: In Vitro Activity of Tosufloxacin Against Key Respiratory Pathogens

| Pathogen | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Streptococcus pneumoniae | All isolates | - | 0.25 | [7] |

| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | - | ≤0.12 - 0.5 | [11][12] |

| Haemophilus influenzae | All isolates | - | ≤0.06 | [7] |

| Haemophilus influenzae | BLNAR | - | 0.0078 - 0.0156 | [10][11] |

| Moraxella catarrhalis | All isolates | - | ≤0.06 | [7] |

| Moraxella catarrhalis | - | - | 0.0156 |[11] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The efficacy of tosufloxacin is linked to its pharmacokinetic and pharmacodynamic properties. The ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is a key predictor of its bactericidal effect.

In an in vitro model simulating serum concentrations, tosufloxacin demonstrated superior bactericidal activity against S. pneumoniae compared to levofloxacin, which was attributed to its larger AUC(0-24h)/MIC and Cmax/MIC ratios.[13] For a quinolone-susceptible strain, tosufloxacin regimens did not result in the isolation of resistant mutants.[13]

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Tosufloxacin against S. pneumoniae

| Dosage Regimen | AUC₀₋₂₄/MIC | Cₘₐₓ/MIC | Outcome | Reference |

|---|---|---|---|---|

| 150 mg t.i.d. | 138 | 7.93 - 10.2 | Bactericidal activity, no resistance | [13] |

| 300 mg b.i.d. | 193 | 15.9 - 17.6 | Bactericidal activity, no resistance | [13] |

| 450 mg (daily) | 46.4 | - | Effective against S. pneumoniae | [14] |

| 600 mg (daily) | 62.0 | - | Effective against S. pneumoniae |[14] |

Data from in vitro models and clinical studies in adults.

Clinical Efficacy in Respiratory Tract Infections

Clinical studies have validated the efficacy and safety of tosufloxacin in treating community-acquired pneumonia (CAP) in both adult and pediatric populations.

A study in children with CAP demonstrated a high overall efficacy rate.[15][16] Tosufloxacin was effective against bacterial pneumonia, mycoplasma pneumonia, and infections caused by suspected antibiotic-resistant bacteria, including macrolide-resistant Mycoplasma pneumoniae.[15][16][17]

Table 3: Clinical Efficacy of Tosufloxacin in Pediatric Community-Acquired Pneumonia

| Patient Group | Number of Patients (n) | Efficacy Rate (%) | Reference |

|---|---|---|---|

| Overall CAP | 95 | 94.7 | [15][16] |

| Bacterial Pneumonia | 44 | 97.7 | [15][16] |

| Mycoplasma Pneumonia | 27 | 96.3 | [15][16] |

| Suspected Antibiotic-Resistant Infections | 73 | 94.5 | [15][16] |

| Suspected Macrolide-Resistant M. pneumoniae | 15 | 100 | [15][16] |

| Pediatric Bacterial Pneumonia (another study) | 48 | 100 |[18] |

In adults with S. pneumoniae-related pneumonia, daily doses of 450 mg and 600 mg resulted in high clinical efficacy and bacterial eradication rates.[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the in vitro susceptibility of bacterial isolates to tosufloxacin is the agar plate dilution method.

Methodology:

-

Isolate Preparation: Clinical isolates of respiratory pathogens (S. pneumoniae, H. influenzae, M. catarrhalis) are cultured to achieve a standardized inoculum.

-

Antibiotic Dilution: Serial twofold dilutions of tosufloxacin and other comparator antibiotics are prepared.

-

Agar Plate Preparation: Each antibiotic dilution is incorporated into an appropriate agar medium (e.g., Mueller-Hinton agar supplemented with blood for fastidious organisms).

-

Inoculation: A standardized suspension of each bacterial isolate is inoculated onto the surface of the agar plates.

-

Incubation: Plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C in 5% CO₂ for S. pneumoniae).

-

MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by agar dilution.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This model simulates the time-course of antibiotic concentrations in human serum to assess bactericidal activity and the potential for resistance development.

Methodology:

-

Model Setup: A one-compartment in vitro model consisting of a central reservoir is used.

-

Bacterial Inoculum: The reservoir is inoculated with a standardized suspension of the test organism (e.g., S. pneumoniae).

-

Drug Simulation: Tosufloxacin is added to and eliminated from the reservoir at rates that mimic human serum pharmacokinetics for specific dosing regimens (e.g., 150 mg t.i.d.).

-

Sampling: Samples are collected from the reservoir at predetermined time points over a 24-hour period.

-

Analysis: Viable bacterial counts are determined for each sample. The emergence of resistant subpopulations is assessed by plating samples on agar containing multiples of the baseline MIC.

-

Endpoint Evaluation: The primary endpoints are the change in bacterial count over time and the AUC/MIC and Cmax/MIC ratios.

Animal Models for Respiratory Tract Infection Efficacy Studies

Mouse models of bacterial lung infection are commonly used to evaluate the in vivo efficacy of antibiotics like tosufloxacin.[2][19][20]

Methodology:

-

Animal Acclimatization: Mice (e.g., ICR strain) are acclimatized to laboratory conditions.

-

Infection Induction: Animals are infected via an appropriate route (e.g., intranasal or intratracheal) with a virulent strain of a respiratory pathogen like S. pneumoniae or H. influenzae.

-

Treatment: At a specified time post-infection, treatment groups receive this compound orally at various dosages. A control group receives a vehicle.

-

Monitoring: Animals are monitored for clinical signs of illness and mortality over a defined period (e.g., 7 days).

-

Bacterial Load Assessment: At selected time points, subsets of animals may be euthanized, and their lungs harvested to determine bacterial burden (CFU/g of tissue).

-

Endpoint Analysis: The primary endpoint is typically the 50% effective dose (ED₅₀) that protects mice from lethal infection, or the reduction in lung bacterial counts compared to the control group.

Caption: General workflow for an in vivo efficacy study in a mouse model of pneumonia.

Pediatric Clinical Trial Protocol for Community-Acquired Pneumonia

The design of clinical trials for tosufloxacin in pediatric CAP follows established guidelines for evaluating antibiotics in children.[15][21]

Methodology:

-

Study Population: Patients younger than 16 years of age with a diagnosis of mild to severe CAP.[21]

-

Inclusion Criteria: Diagnosis based on established clinical guidelines (e.g., Guidelines for the Management of Respiratory Infectious Diseases in Children in Japan).[15][21]

-

Exclusion Criteria: History of allergy to quinolones, suspected viral pneumonia, or conditions unlikely to respond to the study drug.[21]

-

Intervention: Oral administration of this compound hydrate fine granules at a weight-based dose (e.g., 6 mg/kg twice daily) for a duration of 5 to 10 days.[21]

-

Primary Endpoints:

-

Clinical Efficacy: Assessed at the end of treatment based on resolution of signs and symptoms.

-

Bacteriological Efficacy: Eradication of the causative pathogen from relevant cultures.

-

Safety: Incidence and severity of adverse drug reactions.

-

-

Data Collection: Clinical assessments, laboratory tests, and bacteriological sampling are performed at baseline, during treatment, and at follow-up visits.

Safety and Tolerability

Tosufloxacin is generally well-tolerated. The most common side effects are gastrointestinal disturbances such as diarrhea, nausea, and vomiting.[1][15][18] In pediatric studies, diarrhea was the most frequently reported adverse reaction.[18][22]

While rare, serious side effects associated with the fluoroquinolone class, such as central nervous system effects (dizziness, headache) and tendonitis, can occur.[1] In pediatric trials of tosufloxacin, joint-related adverse reactions were reported but were typically mild and resolved rapidly without clinical significance.[22] The incidence of adverse reactions may be dose-dependent.[22][23]

References

- 1. What is Tosufloxacin Tosilate Hydrate used for? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 4. In vitro activity of tosufloxacin (A-60969) and clarithromycin (A-56268, TE-031) against resistant Haemophilus influenzae, Streptococcus pneumoniae and Branhamella catarrhalis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory or otorhinological infections: comparison with the results obtained from organisms isolated about 10 years ago - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Alteration of antibacterial activity of tosufloxacin and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial activities of tosufloxacin against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella branhamella catarrhalis isolated from otolaryngological infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bactericidal effect of tosufloxacin on Haemophilus influenzae internalized in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 11. researchgate.net [researchgate.net]

- 12. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamic evaluation of tosufloxacin against Streptococcus pneumoniae in an in vitro model simulating serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 15. keio.elsevierpure.com [keio.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. antibiotics.or.jp [antibiotics.or.jp]

- 18. An uncontrolled, open label study of 10% tosufloxacin granules in pediatric pneumonia - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 19. criver.com [criver.com]

- 20. scienceopen.com [scienceopen.com]

- 21. UMIN Clinical Trials Registry [center6.umin.ac.jp]

- 22. Safety profile of pediatric tosufloxacin - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]

- 23. P-1163. The Efficacy and Safety of Tosufloxacin in the Treatment of Bacterial Infections in Children: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Bacterial Resistance to Tosufloxacin Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosufloxacin, a fluoroquinolone antibiotic, demonstrates broad-spectrum activity against a variety of bacterial pathogens by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[1] However, the emergence of bacterial resistance poses a significant challenge to its clinical efficacy. This guide provides a comprehensive overview of the core mechanisms governing tosufloxacin resistance in bacteria. Resistance primarily arises from three key strategies employed by bacteria: alterations in the drug's target enzymes, reduced intracellular drug concentration, and the acquisition of resistance-conferring genes via plasmids. Understanding these mechanisms is paramount for the development of novel antimicrobial strategies to combat resistance.

Core Mechanisms of Resistance

Bacterial resistance to tosufloxacin, and fluoroquinolones in general, is a multifactorial phenomenon. The principal mechanisms can be categorized as follows:

-

Target-Mediated Resistance: This is the most clinically significant mechanism and involves mutations in the genes encoding the primary targets of tosufloxacin: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).[2][3] These mutations typically occur in specific, highly conserved regions known as the quinolone resistance-determining regions (QRDRs), reducing the binding affinity of the drug to the enzyme-DNA complex.[3]

-

Reduced Intracellular Drug Accumulation: Bacteria can limit the intracellular concentration of tosufloxacin through two main approaches:

-

Active Efflux: Overexpression of efflux pumps, which are membrane proteins that actively extrude antibiotics from the cell, is a common resistance mechanism.[4][5] Several families of efflux pumps contribute to quinolone resistance.

-

Decreased Permeability: Alterations in the bacterial outer membrane, such as the downregulation or mutation of porin channels (e.g., OmpF and OmpC in Gram-negative bacteria), can reduce the influx of tosufloxacin into the cell.[3]

-

-

Plasmid-Mediated Quinolone Resistance (PMQR): Bacteria can acquire resistance genes located on mobile genetic elements like plasmids.[6][7] These genes confer low-level resistance that can facilitate the selection of higher-level resistance mutations.[7] The main PMQR mechanisms include:

-

Qnr proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone inhibition.[6][7]

-

AAC(6')-Ib-cr: A variant of an aminoglycoside acetyltransferase that can modify and inactivate certain fluoroquinolones.[2][8]

-

Efflux pumps: Plasmids can also carry genes for efflux pumps, such as QepA and OqxAB.[7][8]

-

Quantitative Data on Tosufloxacin Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tosufloxacin against various bacterial species, including susceptible and resistant strains. These values provide a quantitative measure of the impact of resistance mechanisms.

Table 1: Tosufloxacin MICs for Respiratory Pathogens

| Bacterial Species | Resistance Status | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Streptococcus pneumoniae | Penicillin-Susceptible | - | - | [9] |

| Streptococcus pneumoniae | Penicillin-Intermediate | - | - | [9] |

| Streptococcus pneumoniae | Penicillin-Resistant | - | - | [9] |

| Haemophilus influenzae | - | ≤0.016 | 0.032 | [10] |

| Pseudomonas aeruginosa | Standard | 0.5 | 2.0 | [10] |

| Pseudomonas aeruginosa | Resistant | 4.0 | >16.0 | [10] |

| Escherichia coli | - | ≤0.016 | - | [10] |

| Staphylococcus aureus | - | 0.063 | 0.063 | [10] |

Table 2: Tosufloxacin MICs for Mycoplasma pneumoniae

| Resistance Status | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Macrolide-Resistant | - | - | 0.5 | [11] |

| Macrolide-Sensitive | - | - | 0.5 | [12] |

Table 3: Comparative MIC90s of Various Fluoroquinolones

| Bacterial Species | Tosufloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Sparfloxacin (µg/mL) | Reference |

| Pseudomonas aeruginosa | 1.0 | 2.0 | 4.0 | [13] |

| Staphylococcus aureus (Ciprofloxacin-Susceptible) | 0.016 | 0.5 | 0.06 | [13] |

Experimental Protocols

This section details the methodologies for key experiments used to investigate tosufloxacin resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

-

Broth Microdilution Method:

-

Prepare serial two-fold dilutions of tosufloxacin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).[14]

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

-

-

Agar Dilution Method:

-

Prepare agar plates containing serial two-fold dilutions of tosufloxacin.

-

Spot a standardized bacterial inoculum onto the surface of each plate.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the antibiotic that prevents visible growth.[15]

-

Detection of Mutations in gyrA and parC Genes

-

Polymerase Chain Reaction (PCR) and DNA Sequencing:

-

Extract genomic DNA from the bacterial isolate.

-

Amplify the QRDRs of the gyrA and parC genes using specific primers.[15][16]

-

Purify the PCR products.

-

Sequence the purified PCR products using the Sanger sequencing method.[17]

-

Compare the obtained sequences with the wild-type sequences to identify mutations.[17]

-

-

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP):

-

Amplify the QRDRs of gyrA and parC by PCR.

-

Digest the PCR products with specific restriction enzymes that recognize and cut at sites affected by common resistance mutations.

-

Analyze the resulting DNA fragments by gel electrophoresis.

-

The presence or absence of specific mutations is determined by the resulting fragment patterns.[18]

-

Assessment of Efflux Pump Activity

-

MIC Determination with and without an Efflux Pump Inhibitor (EPI):

-

Determine the MIC of tosufloxacin for the bacterial isolate in the absence of an EPI.

-

Determine the MIC of tosufloxacin in the presence of a sub-inhibitory concentration of a known EPI (e.g., reserpine, verapamil).

-

A significant reduction (e.g., four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of an active efflux pump.[19][20]

-

-

Ethidium Bromide-Agar Cartwheel Method:

-

Prepare agar plates containing varying concentrations of ethidium bromide (a substrate for many efflux pumps).[19]

-

Inoculate the plates with the bacterial isolates in a radial or "cartwheel" pattern.

-

Incubate the plates and then visualize them under UV light.

-

Bacteria with high efflux pump activity will extrude the ethidium bromide and show less fluorescence compared to strains with lower efflux activity.[19][20]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to tosufloxacin resistance.

Caption: Mechanism of Target-Mediated Resistance to Tosufloxacin.

Caption: Mechanisms of Reduced Intracellular Drug Accumulation.

Caption: Overview of Plasmid-Mediated Quinolone Resistance Mechanisms.

Caption: Workflow for Investigating Tosufloxacin Resistance Mechanisms.

Conclusion

Bacterial resistance to tosufloxacin is a complex issue driven by a variety of sophisticated mechanisms. Target site mutations, reduced drug accumulation, and the acquisition of resistance genes all contribute to the erosion of this antibiotic's effectiveness. A thorough understanding of these mechanisms, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the ongoing development of effective countermeasures. This includes the design of new fluoroquinolones less susceptible to existing resistance mechanisms, the development of efflux pump inhibitors, and strategies to prevent the spread of resistance plasmids. Continued surveillance and research in this area are critical to preserving the utility of tosufloxacin and other valuable antimicrobial agents.

References

- 1. What is the mechanism of Tosufloxacin Tosilate Hydrate? [synapse.patsnap.com]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Plasmid-mediated quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies [frontiersin.org]

- 9. [Alteration of antibacterial activity of tosufloxacin and various antibacterial agents against Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activity of tosufloxacin, a new quinolone, against respiratory pathogens derived from cystic fibrosis sputum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic Efficacy of Macrolides, Minocycline, and Tosufloxacin against Macrolide-Resistant Mycoplasma pneumoniae Pneumonia in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic efficacy of azithromycin, clarithromycin, minocycline and tosufloxacin against macrolide-resistant and macrolide-sensitive Mycoplasma pneumoniae pneumonia in pediatric patients | PLOS One [journals.plos.org]

- 13. In vitro activities of sparfloxacin, tosufloxacin, ciprofloxacin, and fleroxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. dovepress.com [dovepress.com]

- 17. jmb.tums.ac.ir [jmb.tums.ac.ir]

- 18. Rapid assay for detecting gyrA and parC mutations associated with fluoroquinolone resistance in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 20. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety Profile and Toxicology of Tosufloxacin Tosylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tosufloxacin tosylate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1] Developed in Japan, it is utilized for various infections, including those of the respiratory and gastrointestinal tracts.[1][2] This document provides a comprehensive overview of the non-clinical and clinical safety profile of this compound, with a focus on its toxicological characteristics. The information herein is intended to support research and drug development efforts by providing detailed data, experimental context, and mechanistic insights. While effective, its safety profile includes class-specific fluoroquinolone warnings and unique considerations that warrant careful evaluation.[3][4]

Preclinical Toxicology

A battery of preclinical toxicology studies has been conducted to characterize the safety profile of this compound in various animal models. These studies are essential for identifying potential target organs of toxicity, determining dose-response relationships, and establishing a safe starting dose for human trials.

Acute, Subchronic, and Chronic Toxicity

Preclinical studies in juvenile and mature animals have been performed to assess the toxicity of single and repeated doses of this compound.

Experimental Protocol: Single and Repeated Dose Oral Toxicity Studies A typical protocol for these studies involves the oral administration of this compound to at least two mammalian species (e.g., rats and dogs).[5] Animals are divided into multiple dose groups, including a control group receiving the vehicle only, and at least three dose levels of the test substance.[6] Key parameters monitored include mortality, clinical signs of toxicity, body weight changes, food consumption, hematology, clinical chemistry, and gross and microscopic pathology of tissues.[5][7] For repeated dose studies (subacute, subchronic), administration typically occurs daily for periods ranging from 14 to 90 days.[5][8] The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no significant adverse effects are observed, is a critical endpoint of these studies.[8][9]

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: "Workflow for a typical repeated-dose toxicology study."

Summary of Key Preclinical Toxicity Findings:

| Study Type | Species | Key Findings | NOAEL/Lethal Dose | Citation |

| Single Oral Dose | 7-day-old Rats | Low acute toxicity. | Lethal Dose: >6,000 mg/kg | [10] |

| 1-Month Repeated Oral Dose | 7-day-old Rats | Transient body weight suppression at high doses. Crystals observed in renal tubules. | 300 mg/kg | [10] |

| 1-Month Repeated Oral Dose | 3-week-old Dogs | Decreased food consumption and body weight gain suppression at high doses. | 150 mg/kg | [10] |

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to induce mutations or chromosomal damage.

Experimental Protocols: Genotoxicity Assays The standard battery of in vitro genotoxicity tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[11][12][13]

-

In Vitro Micronucleus or Chromosomal Aberration Assay: These assays use mammalian cells (e.g., Chinese Hamster Ovary cells or human lymphocytes) to identify agents that cause structural or numerical chromosomal damage.[11][12][14]

dot graph { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Roboto", fontsize=10, color="#5F6368", fontcolor="#202124"];

} caption: "Core in vitro genotoxicity assessment endpoints."

While specific Ames and micronucleus test results for tosufloxacin were not detailed in the provided search results, fluoroquinolones as a class have been studied for their potential to interact with DNA.[15] The tosylate salt form itself has been evaluated, with some sulfonic acid esters showing potential for genotoxicity in vitro.[16]

Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on fertility, pregnancy, and fetal and offspring development.

Experimental Protocol: Reproductive and Developmental Toxicity Studies are typically conducted in rats and rabbits.[17]

-

Fertility and Early Embryonic Development: Assesses effects on mating, fertility, and implantation.

-

Embryo-Fetal Development: The drug is administered during the period of organogenesis to assess teratogenic potential.

-

Pre- and Postnatal Development: Examines effects on late fetal development, parturition, lactation, and offspring viability and growth.[17][18]

Specific data on tosufloxacin's reproductive and developmental toxicity were not available in the search results, but use in pregnant or breastfeeding women is cautioned.[19]

Specific Toxicology Studies

Articular Toxicity (Chondrotoxicity) A known class effect of fluoroquinolones is the potential for cartilage damage, particularly in juvenile animals.

-

Finding: In a 2-week study in juvenile (3-month-old) dogs, the effect of tosufloxacin on articular cartilage was found to be milder than that of norfloxacin and ciprofloxacin.[10]

Cardiotoxicity (QT Interval Prolongation) Fluoroquinolones can potentially prolong the QT interval on an electrocardiogram, which is a risk factor for serious cardiac arrhythmias like Torsades de Pointes (TdP).[20][21][22][23]

-

Finding: In preclinical studies, slight hERG current suppression (which is an indicator of QT prolongation risk) was observed at high concentrations (>10 µmol/L).[10] However, no effect was seen on blood pressure, heart rate, or electrocardiogram in dogs at doses up to 100 mg/kg.[10] This suggests a low risk at therapeutic concentrations.

Phototoxicity Phototoxicity is another recognized class effect of fluoroquinolones, where exposure to UV light after drug administration can cause an exaggerated sunburn-like reaction.[1][19]

-

Mechanism: The mechanism involves the drug absorbing UVA light energy, leading to the formation of reactive oxygen species (ROS) that damage cell membranes and DNA.[24][25][26] The substituent at the C-8 position of the quinolone core is a key determinant of phototoxic potential.[25]

Clinical Safety Profile

The clinical safety of this compound has been evaluated in numerous clinical trials and through post-marketing surveillance.